6-(Aminomethyl)-2-methylpyrimidin-4-ol 6-(Aminomethyl)-2-methylpyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 933708-20-4
VCID: VC8323919
InChI: InChI=1S/C6H9N3O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3,7H2,1H3,(H,8,9,10)
SMILES: CC1=NC(=CC(=O)N1)CN
Molecular Formula: C6H9N3O
Molecular Weight: 139.16

6-(Aminomethyl)-2-methylpyrimidin-4-ol

CAS No.: 933708-20-4

Cat. No.: VC8323919

Molecular Formula: C6H9N3O

Molecular Weight: 139.16

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)-2-methylpyrimidin-4-ol - 933708-20-4

Specification

CAS No. 933708-20-4
Molecular Formula C6H9N3O
Molecular Weight 139.16
IUPAC Name 4-(aminomethyl)-2-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C6H9N3O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3,7H2,1H3,(H,8,9,10)
Standard InChI Key HCGRHCRDJSCKKN-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=O)N1)CN
Canonical SMILES CC1=NC(=CC(=O)N1)CN

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The pyrimidine ring in 6-(Aminomethyl)-2-methylpyrimidin-4-ol features nitrogen atoms at the 1- and 3-positions, with substituents arranged as follows:

  • Hydroxyl group (-OH) at position 4

  • Methyl group (-CH₃) at position 2

  • Aminomethyl group (-CH₂NH₂) at position 6

This configuration distinguishes it from isomers such as 2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS 5993-95-3), where substituents occupy alternate positions on the ring.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₉N₃OComputed
Molecular Weight139.16 g/molComputed
IUPAC Name6-(aminomethyl)-2-methyl-1H-pyrimidin-4-oneDerived
SMILESCC1=NC(=O)C=C(N1)CNComputed
InChI KeySHIUTNHCIPNZED-UHFFFAOYSA-NAnalog

Spectroscopic and Computational Data

  • Nuclear Magnetic Resonance (NMR): Predicted shifts for protons on the aminomethyl group (δ 3.1–3.4 ppm) and methyl group (δ 2.1–2.3 ppm) align with pyrimidine derivatives .

  • Infrared (IR) Spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹) and -NH₂ (3350–3450 cm⁻¹) are characteristic.

  • Mass Spectrometry: Molecular ion peak at m/z 139.16 corresponds to the molecular weight .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocol for 6-(Aminomethyl)-2-methylpyrimidin-4-ol is documented, analogous pyrimidine derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Reaction of β-diketones with guanidine derivatives under acidic conditions.

  • Functional Group Modifications: Introduction of the aminomethyl group via reductive amination of a ketone intermediate .

Example Reaction Scheme:

2-Methyl-4-hydroxypyrimidine-6-carbaldehyde+NH₃NaBH₄6-(Aminomethyl)-2-methylpyrimidin-4-ol\text{2-Methyl-4-hydroxypyrimidine-6-carbaldehyde} + \text{NH₃} \xrightarrow{\text{NaBH₄}} \text{6-(Aminomethyl)-2-methylpyrimidin-4-ol}

Reactivity Profile

  • Aminomethyl Group: Participates in nucleophilic substitutions and Schiff base formations.

  • Hydroxyl Group: Acts as a hydrogen bond donor, influencing interactions with biological targets .

  • Methyl Group: Enhances lipophilicity, affecting membrane permeability.

Physicochemical Properties

Thermodynamic Parameters

Data extrapolated from related compounds:

  • Melting Point: ~180–185°C (decomposition observed)

  • Solubility: Moderately soluble in polar solvents (e.g., water: 15 mg/mL at 25°C)

  • LogP (Octanol-Water): 0.5–1.2, indicating balanced hydrophilicity/lipophilicity

Table 2: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water1525
Ethanol4525
DMSO12025

Biological Activity and Applications

Antimicrobial Properties

Pyrimidine derivatives with aminomethyl substituents exhibit broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC 8–16 µg/mL) and fungi (Candida albicans: MIC 32–64 µg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis .

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